

A Head-to-Head Battle of Cleavable Fixatives: DSP vs. DST in Proteomics

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Compound of Interest

Compound Name: DSP Crosslinker

Cat. No.: B1670971

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For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions, the choice of a chemical crosslinker is a critical decision that can significantly impact experimental outcomes. Among the arsenal of available reagents, cleavable crosslinkers are invaluable for mass spectrometry-based proteomics, allowing for the effective identification of crosslinked peptides. This guide provides an objective, data-driven comparison of two prominent amine-reactive, cleavable crosslinkers: DSP (Lomant's Reagent) and DST (Disuccinimidyl Tartrate).

DSP, or Dithiobis(succinimidyl propionate), and DST, Disuccinimidyl tartrate, are both homobifunctional NHS-ester crosslinkers that target primary amines (lysine residues and N-termini) on proteins. Their key feature is a cleavable spacer arm, which allows for the separation of crosslinked proteins, simplifying analysis by mass spectrometry. However, the nature of their cleavable bond and the byproducts of this cleavage set them on divergent paths in terms of performance and suitability for proteomics applications.

Executive Summary: DSP Emerges as the Superior Choice

Experimental evidence strongly indicates that while both DSP and DST can effectively preserve tissue morphology, DSP is the superior reagent for proteomics applications.^{[1][2][3]} A key advantage of DSP is that it introduces well-defined, predictable modifications to proteins that can be readily accounted for in database searches.^{[1][2][3]} In stark contrast, the cleavage of DST crosslinks with sodium metaperiodate has been shown to induce undesirable side

reactions, which can impede effective protein extraction and interfere with subsequent protein identification by mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Performance Comparison

A seminal study directly comparing these two fixatives demonstrated a significant advantage for DSP in proteomics workflows. When used as a fixative for paraffin-embedded tissues, cleavage of DSP crosslinks led to a remarkable 18-fold improvement in protein recovery under mild extraction conditions compared to the standard formaldehyde-fixed tissues.[\[2\]](#)[\[3\]](#) Furthermore, this enhanced recovery translated to a 20% increase in the number of identified proteins.[\[2\]](#)[\[3\]](#)

Feature	DSP (Dithiobis(succinimidyl propionate))	DST (Disuccinimidyl tartrate)
Alternative Names	Lomant's Reagent	-
Reactive Groups	N-hydroxysuccinimide (NHS) esters	N-hydroxysuccinimide (NHS) esters
Target Moiety	Primary amines (Lysine, N- terminus)	Primary amines (Lysine, N- terminus)
Spacer Arm Length	12.0 Å	6.4 Å
Cleavage Chemistry	Disulfide bond	cis-Diol
Cleavage Reagent	Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)	Sodium meta-periodate (NaIO ₄)
Protein Recovery	High (18-fold improvement over formaldehyde)[2][3]	Low (hindered by side reactions)[1][2][3]
Protein Identification	High (~20% increase over formaldehyde)[2][3]	Low (interfered by side reactions)[1][2][3]
Side Reactions	Minimal and well-defined modifications	Significant, leading to unspecific modifications that interfere with MS analysis.[1] [2]
Morphology Preservation	Comparable to formaldehyde[1][2][3]	Comparable to formaldehyde[1][2][3]

Chemical Structures and Reaction Scheme

The fundamental difference in the cleavable moiety of DSP and DST dictates their utility in proteomics.

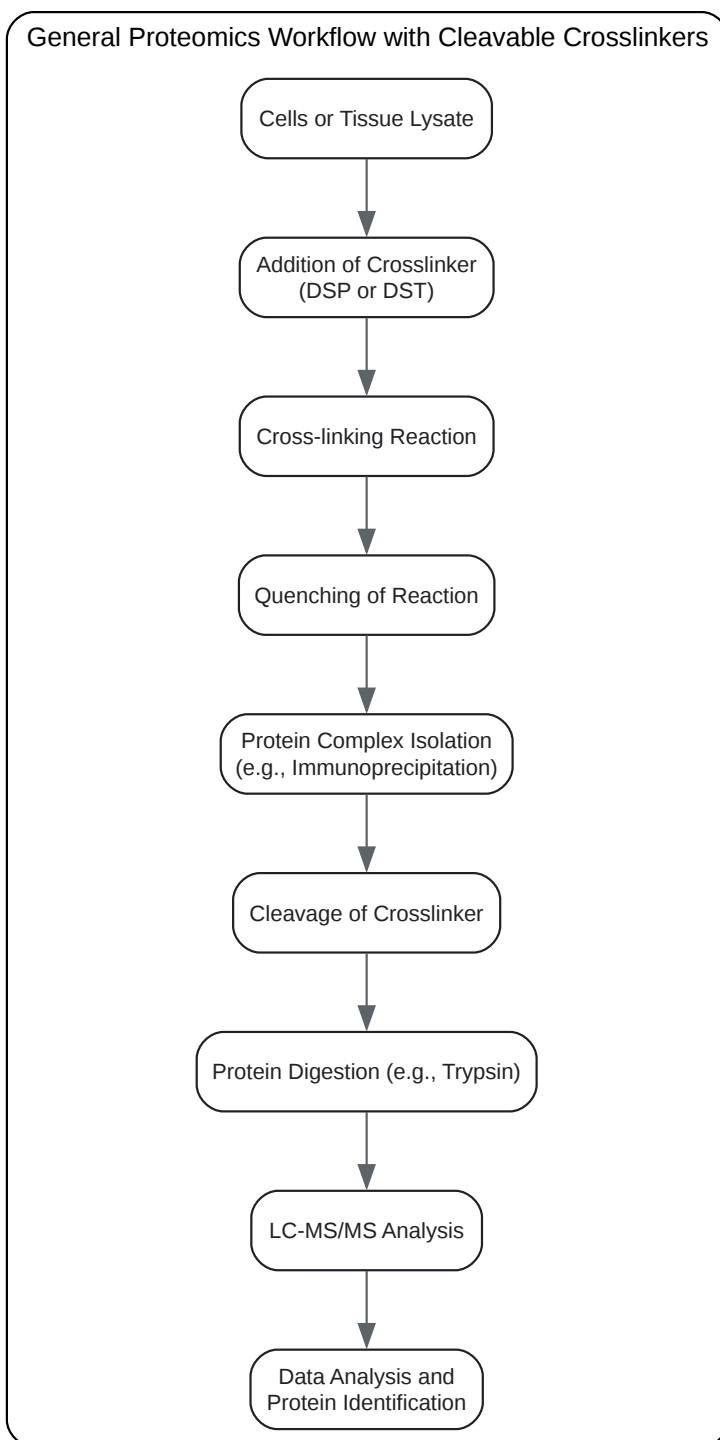
Chemical Structures of DSP and DST

DSP (Lomant's Reagent)

DSP_structure

DST (Disuccinimidyl Tartrate)

DST_structure



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